molecular formula C11H11F3O B2938254 (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene CAS No. 900779-69-3

(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene

Cat. No.: B2938254
CAS No.: 900779-69-3
M. Wt: 216.203
InChI Key: UTRMKLBOBJXYON-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is a complex organic molecule. It contains a benzene ring substituted with a methoxy group and a trans-2-(trifluoromethyl)cyclopropyl group . The (+/-) notation indicates that the compound may exist as a mixture of enantiomers, which are molecules that are mirror images of each other .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring and the introduction of the trifluoromethyl and methoxy groups . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents could be used to introduce the cyclopropyl group . The trifluoromethyl group could potentially be introduced using a suitable trifluoromethylation reagent . The methoxy group could be introduced via an etherification reaction .


Molecular Structure Analysis

The molecule contains a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds . Attached to this ring are a methoxy group (-OCH3) and a trans-2-(trifluoromethyl)cyclopropyl group . The trans configuration indicates that the two substituents (the trifluoromethyl group and the rest of the molecule) are on opposite sides of the cyclopropane ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the benzene ring could undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be converted back into a hydroxyl group under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the presence of the polar methoxy group and the electronegative fluorine atoms in the trifluoromethyl group . Its boiling and melting points would depend on factors such as its molecular weight and the types of intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices . Specific information about the safety and hazards associated with this compound would typically be provided in a Material Safety Data Sheet (MSDS) .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science . Additionally, research could also focus on developing more efficient and environmentally friendly methods for synthesizing this compound .

Properties

IUPAC Name

1-methoxy-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-15-8-4-2-7(3-5-8)9-6-10(9)11(12,13)14/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRMKLBOBJXYON-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2C[C@@H]2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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